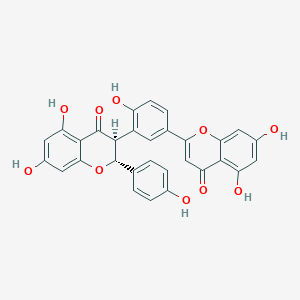
(R)-5-(Aminomethyl)-1-benzylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(Aminomethyl)-1-benzylpiperidin-2-one is a chiral compound with a piperidinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the aminomethyl group and the benzyl substituent on the piperidinone ring contributes to its unique chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Aminomethyl)-1-benzylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidinone derivatives.
Formation of Intermediate: The benzylamine undergoes a condensation reaction with a suitable piperidinone derivative to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction conditions, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield the desired ®-5-(Aminomethyl)-1-benzylpiperidin-2-one.
Industrial Production Methods
In an industrial setting, the production of ®-5-(Aminomethyl)-1-benzylpiperidin-2-one may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(Aminomethyl)-1-benzylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Further reduction of the compound can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidinone ring.
Reduction Products: Reduced forms of the compound, potentially leading to secondary amines.
Substitution Products: Compounds with different substituents replacing the aminomethyl group.
Applications De Recherche Scientifique
®-5-(Aminomethyl)-1-benzylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-5-(Aminomethyl)-1-benzylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group and the benzyl substituent play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-(Aminomethyl)-1-benzylpiperidin-2-one: The enantiomer of the compound, with similar but distinct biological activities.
N-Benzylpiperidin-2-one: Lacks the aminomethyl group, resulting in different chemical and biological properties.
5-(Aminomethyl)piperidin-2-one: Lacks the benzyl substituent, affecting its overall activity and interactions.
Uniqueness
®-5-(Aminomethyl)-1-benzylpiperidin-2-one is unique due to its specific chiral configuration and the presence of both the aminomethyl and benzyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(5R)-5-(aminomethyl)-1-benzylpiperidin-2-one |
InChI |
InChI=1S/C13H18N2O/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1 |
Clé InChI |
FEFJBHGNEBOGRH-GFCCVEGCSA-N |
SMILES isomérique |
C1CC(=O)N(C[C@H]1CN)CC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)N(CC1CN)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


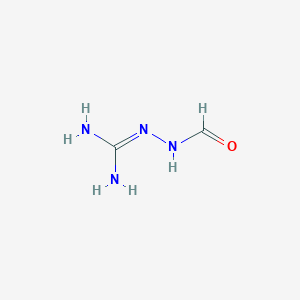

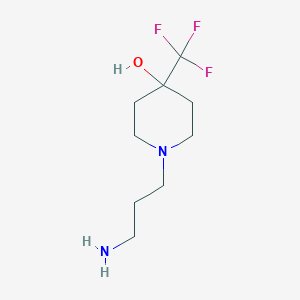
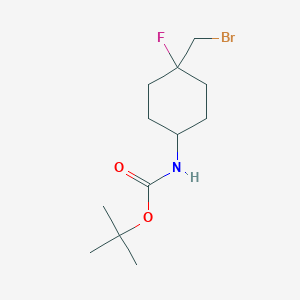

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
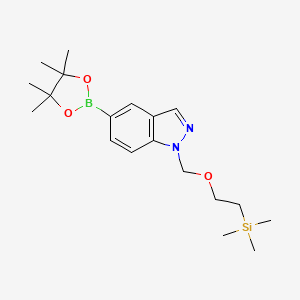
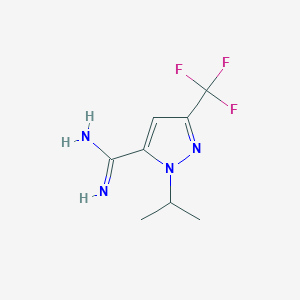
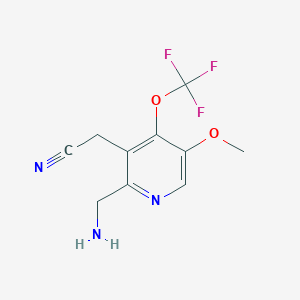

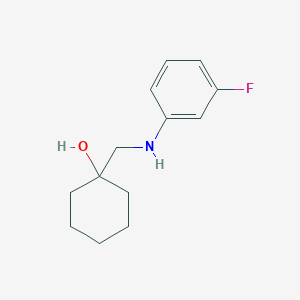
![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
